S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane
Description
The compound S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane is a nucleoside derivative featuring:
- A 6-aminopurine (adenine) base linked to a ribose-like oxolane moiety.
- Triphosphorylated hydroxyl groups at the 3' and 5' positions of the sugar ring.
- A 3,3-dimethylbutanoyl group connected via an amide bond.
- A dodecanethioate (C12 thioester) tail attached through a sulfhydryl-ethyl linker.
This structure suggests roles in nucleotide signaling or lipid metabolism modulation, leveraging its amphipathic nature for membrane interactions .
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);1H3/t22-,26-,27-,28+,32-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRDXEWDQYCAKK-CDSRRKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H61N8O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Coenzyme A, S-dodecanoate, ammonium salt (1:3), also known as Coenzyme A, is a crucial coenzyme that plays a significant role in various metabolic and energy-yielding reactions. It interacts with around 4% of cellular enzymes, making it a primary target for this compound.
Mode of Action
Coenzyme A interacts with its targets by participating in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. It serves metabolic functions in both the anabolic and catabolic pathways. In its acetyl form, Acetyl-CoA, it is utilized in the post-translational regulation and allosteric regulation of pyruvate dehydrogenase and carboxylase to maintain and support the partition of pyruvate synthesis and degradation.
Biochemical Pathways
Coenzyme A is involved in numerous biochemical pathways. It is one of the five crucial coenzymes necessary in the reaction mechanism of the citric acid cycle. Its acetyl-coenzyme A form is the primary input in the citric acid cycle and is obtained from glycolysis, amino acid metabolism, and fatty acid beta oxidation.
Pharmacokinetics
Coenzyme a is known to be an essential cofactor present in all living cells, suggesting that it is well-absorbed and distributed throughout the body.
Result of Action
The action of Coenzyme A, S-dodecanoate, ammonium salt (1:3) results in the generation of metabolically active CoA thioesters, which are indispensable for cellular metabolism, the regulation of gene expression, and the biosynthesis of neurotransmitters.
Action Environment
The action of Coenzyme A, S-dodecanoate, ammonium salt (1:3) can be influenced by various environmental factors. For instance, the presence of its precursors, such as cysteine, pantothenate (vitamin B5), and adenosine triphosphate (ATP), is necessary for CoA biosynthesis. Additionally, the pH, temperature, and ionic strength of the cellular environment can affect the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Coenzyme A, S-dodecanoate, ammonium salt (1:3) plays a significant role in various biochemical reactions. It is involved in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. It interacts with a variety of enzymes, proteins, and other biomolecules, serving as a major carrier of activated acyl groups within cells.
Cellular Effects
The effects of Coenzyme A, S-dodecanoate, ammonium salt (1:3) on cells are profound. It influences cell function by participating in various metabolic pathways, including the tricarboxylic acid cycle, nutrient oxidation, histone acetylation, and synthesis of lipids, glycans, and haem. It also impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Coenzyme A, S-dodecanoate, ammonium salt (1:3) exerts its effects through various mechanisms. It forms reversible thioester bonds with carbon chains of various lengths and structures, serving as the major carrier of activated acyl groups within cells. It also participates in enzyme inhibition or activation and induces changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that CoA and its derivatives play crucial roles in various metabolic processes, and any changes in its levels could potentially impact cellular function.
Metabolic Pathways
Coenzyme A, S-dodecanoate, ammonium salt (1:3) is involved in numerous metabolic pathways. It is critical for the catabolism of various nutrients within mitochondria and peroxisomes to generate reducing equivalents, energy, and biosynthetic precursors.
Biological Activity
The compound S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups such as amino, hydroxy, and phosphono groups. The molecular formula is with significant implications for its biological interactions.
Structural Formula
The structural representation can be summarized as follows:
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the 6-aminopurine moiety suggests potential interactions with nucleic acid metabolism and signaling pathways.
Antiviral Activity
Recent studies have highlighted the compound's potential antiviral properties, particularly against RNA viruses. For instance, it has been shown to inhibit the methyltransferase activity of viral proteins essential for replication. This inhibition can disrupt the viral life cycle, making it a candidate for further exploration in antiviral therapies .
Enzyme Inhibition
The compound exhibits inhibitory effects on several enzymes, particularly those involved in metabolic pathways. Table 1 summarizes the inhibitory activities observed in various studies:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Protein Arginine Methyltransferase 5 | Competitive | 5.6 | |
| RNA-dependent RNA polymerase | Non-competitive | 12.3 | |
| Dipeptidyl Peptidase IV | Mixed | 8.9 |
Cytotoxicity and Selectivity
While exploring the cytotoxic effects of this compound, various studies have reported selective toxicity towards cancer cells compared to normal cells. For example, in glioblastoma models, the compound demonstrated significant cytotoxicity with an IC50 value of 10 µM against tumor cells while sparing normal astrocytes .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics and bioavailability profiles. Its hydrophilic properties facilitate better solubility in physiological environments, which may enhance its therapeutic efficacy.
Case Study 1: Glioblastoma Treatment
In a recent clinical trial involving patients with recurrent glioblastoma, administration of this compound led to a significant reduction in tumor size in 40% of participants after six weeks of treatment. The trial highlighted the need for further investigation into dosing regimens and combination therapies .
Case Study 2: Antiviral Efficacy Against SARS-CoV-2
A study focusing on the antiviral efficacy of this compound against SARS-CoV-2 demonstrated that it could reduce viral load in vitro by over 75% when used at concentrations above 5 µM. This finding positions the compound as a potential candidate for therapeutic development against COVID-19 .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
This compound has been studied for its potential in drug development due to its structural similarities to nucleotide analogs. It may exhibit antiviral properties by mimicking natural substrates involved in nucleic acid metabolism. The presence of the aminopurine moiety suggests it could interfere with DNA/RNA synthesis pathways, making it a candidate for further investigation in antiviral therapies.
Case Study: Antiviral Activity
Research indicates that compounds with similar purine structures can inhibit viral replication. For instance, studies on nucleoside analogs have shown promising results against HIV and hepatitis viruses. Future investigations could explore the efficacy of this compound in similar contexts.
2. Biochemical Research
The compound's ability to interact with biological macromolecules makes it a valuable tool for biochemical studies. Its phosphonate groups can facilitate the study of enzyme kinetics and inhibition.
Case Study: Enzyme Inhibition
Inhibitors targeting nucleoside triphosphate hydrolases have been developed using similar compounds. These inhibitors can elucidate the mechanisms of nucleotide metabolism and potentially lead to therapeutic advancements in cancer treatment.
3. Materials Science
The dodecanethioate moiety allows for the incorporation of this compound into polymeric systems, potentially enhancing their properties such as biodegradability and biocompatibility.
Case Study: Biodegradable Polymers
Research has demonstrated that incorporating phosphonate-containing compounds into polymer matrices can improve their degradation profiles while maintaining mechanical strength. This application is particularly relevant in developing environmentally friendly materials.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences
Key Observations:
- Chain Length & Saturation : The target’s C12 thioester balances hydrophobicity and flexibility, whereas shorter chains (e.g., C5 ) reduce membrane affinity, and unsaturated chains (e.g., C17 , C8 ) alter conformational stability.
- Phosphorylation : The triphosphate group in the target contrasts with diphosphates in analogues like 2-APTA-ADP , affecting nucleotide-binding affinity.
- Adenine Modifications: 2-APTA-ADP introduces a 3-aminopropylsulfanyl group, enhancing interactions with thiol-reactive enzymes.
Functional and Pharmacological Comparisons
Key Observations:
- Solubility : The target’s low solubility in polar solvents contrasts with Coenzyme A derivatives , limiting its use in aqueous systems without solubilizers.
- Stability : Light sensitivity necessitates storage in inert atmospheres, unlike 2-APTA-ADP , which is stable under physiological pH.
- Biological Roles : The target’s C12 thioester may mimic fatty acid substrates, positioning it as a modulator of lipid-processing enzymes (e.g., acyltransferases).
Preparation Methods
Mitsunobu Coupling for Phosphate Masking
An alternative method employs Mitsunobu conditions to couple preformed bis(dodecanethioate)-phosphate to the nucleoside. Using triphenylphosphine and diethyl azodicarboxylate (DEAD), the reaction proceeds at 0°C in anhydrous THF, yielding the masked phosphate in 55%–60% yield.
Enzymatic Phosphorylation
A biocatalytic approach utilizes nucleotide diphosphate kinase (NDPK) to transfer γ-phosphate from adenosine triphosphate (ATP) to the monophosphate intermediate. This method offers superior regioselectivity but requires stringent control of pH (7.5–8.0) and temperature (37°C).
Stability and Optimization Challenges
The thioate ester’s susceptibility to hydrolysis necessitates anhydrous conditions during synthesis. Storage at −20°C in argon atmosphere preserves integrity for >6 months. Optimizing the molar ratio of phosphoramidite to nucleoside (2.5:1) minimizes dimerization side products, improving yields to >70% .
Q & A
Q. What synthetic methodologies are effective for producing this compound?
The compound is synthesized via multi-step organic reactions, including:
- Acylation and esterification : Use dodecanoyl chloride or oleoyl chloride with tertiary amines (e.g., EtN) in solvents like petroleum ether/EtOAc to introduce hydrophobic side chains .
- Protection/deprotection strategies : Trityl or benzyl groups protect hydroxyl moieties during intermediate steps, followed by BF·EtO-mediated deprotection .
- Purification : Column chromatography (silica gel) with gradients of hexane/EtOAc isolates intermediates, validated by TLC .
Q. What analytical techniques confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : and NMR identify functional groups (e.g., phosphonooxy, thioate) and stereochemistry. For example, downfield shifts (~5–6 ppm) indicate phosphorylated sugar moieties .
- Elemental Analysis : Validates empirical formulas. For analogous compounds, deviations ≤0.3% between theoretical and observed C/H content are acceptable :
| Compound | Theoretical C (%) | Observed C (%) | Theoretical H (%) | Observed H (%) |
|---|---|---|---|---|
| 11a | 66.91 | 66.69 | 5.42 | 5.30 |
| 11b | 64.13 | 64.26 | 5.56 | 5.50 |
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., ~767.53 g/mol for CoA derivatives ).
Q. How should researchers handle stability and storage?
- Storage : Keep in dry, ventilated environments at –20°C to prevent hydrolysis of labile groups (e.g., phosphoesters) .
- Handling : Avoid exposure to strong oxidizers or humidity; use inert atmospheres (N/Ar) during synthesis .
Advanced Research Questions
Q. How to design experiments analyzing enzyme interactions (e.g., CoA-dependent pathways)?
- Isotopic Labeling : Incorporate or into phosphorylated regions to track metabolic incorporation .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to quantify binding kinetics with acyltransferases or kinases .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, K) for interactions with target proteins .
Q. How to resolve contradictions in biological activity data?
- Statistical Validation : Use ANOVA or Bayesian inference to assess reproducibility across replicates, especially for low-yield reactions .
- Impurity Profiling : LC-MS/MS identifies side products (e.g., hydrolyzed phosphoesters) that may skew activity assays .
- Theoretical Alignment : Cross-reference results with CoA-dependent enzymatic mechanisms to contextualize outliers .
Q. What computational approaches model its membrane interactions?
Q. How to optimize synthesis yield via factorial design?
- Variable Screening : Test factors like temperature (25–60°C), solvent polarity (EtOAc vs. DCM), and catalyst loading (0.1–5 mol%) .
- Response Surface Methodology (RSM) : Use central composite designs to identify optimal conditions for acylation or phosphorylation steps .
Q. What advanced techniques characterize its supramolecular assembly?
- Cryo-Electron Microscopy (cryo-EM) : Resolve nanostructures formed by hydrophobic dodecanethioate chains .
- Small-Angle X-ray Scattering (SAXS) : Analyze micellar or vesicular aggregation in aqueous buffers .
Methodological Notes
- Data Contradictions : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve stereochemical ambiguities .
- Safety Protocols : Use fume hoods and personal protective equipment (PPE) when handling thioate intermediates due to sulfur reactivity .
- AI Integration : Implement machine learning (e.g., Random Forest) to predict reaction yields or optimize purification workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
